

Dehydro Tizanidine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Dehydro Tizanidine

Cat. No.: B565054

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CAS Number: 125292-34-4

This technical guide provides an in-depth overview of **Dehydro Tizanidine**, a primary metabolite and known impurity of the centrally acting α 2-adrenergic agonist, Tizanidine. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its chemical properties, synthesis, analytical characterization, and metabolic pathways.

Chemical and Physical Properties

Dehydro Tizanidine, chemically known as 5-Chloro-N-1H-imidazol-2-yl-2,1,3-benzothiadiazol-4-amine, is a derivative of Tizanidine formed through metabolic processes.^{[1][2]} While extensive experimental data on its physical properties are not readily available in the public domain, its fundamental chemical characteristics are well-established.

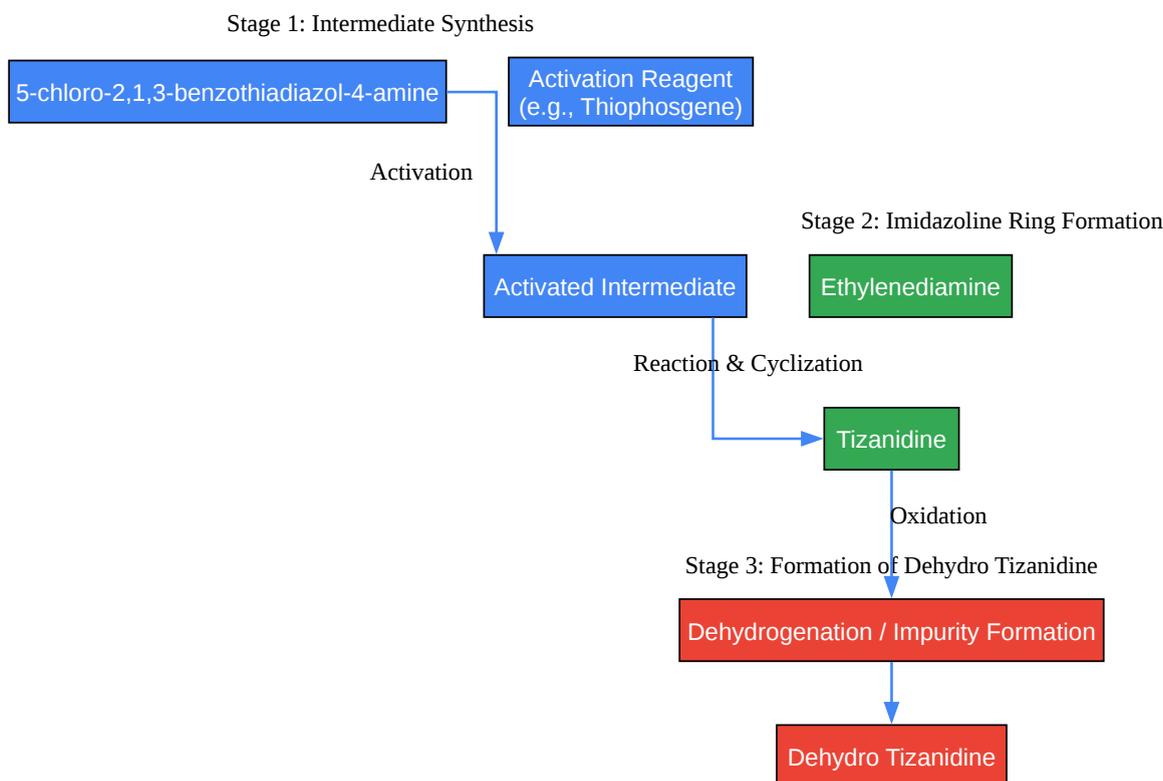
Property	Value	Reference(s)
CAS Number	125292-34-4	[1]
Chemical Name	5-Chloro-N-1H-imidazol-2-yl-2,1,3-benzothiadiazol-4-amine	[2]
Molecular Formula	C ₉ H ₆ ClN ₅ S	[1]
Molecular Weight	251.70 g/mol	[1]
Appearance	Not specified in available literature	
Solubility	Soluble in Methanol, DMSO	[3]
Storage Temperature	2-8 °C	[3]

Synthesis and Formation

Dehydro Tizanidine is primarily formed as a metabolite of Tizanidine. However, it can also arise as an impurity during the synthesis of the parent drug. A specific, detailed experimental protocol for the direct synthesis of **Dehydro Tizanidine** is not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from the known synthesis of Tizanidine and the characterization of its impurities.

A potential synthetic pathway would likely involve the dehydrogenation of the imidazoline ring of Tizanidine. The synthesis of Tizanidine itself generally involves the reaction of an activated derivative of 5-chloro-2,1,3-benzothiadiazol-4-amine with ethylenediamine, followed by cyclization.[4]

Below is a conceptual workflow for the synthesis of Tizanidine, which can be adapted for the isolation or potential synthesis of **Dehydro Tizanidine** as an impurity.



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Conceptual Synthetic Workflow Leading to **Dehydro Tizanidine**.

Analytical Characterization

The identification and quantification of **Dehydro Tizanidine**, particularly as an impurity in Tizanidine hydrochloride, are crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed.[5][6][7]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method can be utilized for the determination of Tizanidine and its degradation products, including **Dehydro Tizanidine**.

Experimental Protocol: RP-HPLC Method

- Column: C18 (250mm x 4.6mm, 5 μ m particle size)[6]
- Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 20:80 v/v), with the pH adjusted to 3.0 using ortho-phosphoric acid.[6]
- Flow Rate: 1.0 mL/min[6]
- Detection: UV at 230 nm[8]
- Injection Volume: 20 μ L[8]
- Temperature: Ambient

This method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[6]

HPLC Method Validation Parameters	Typical Acceptance Criteria	Reference(s)
Linearity (Correlation Coefficient, r^2)	≥ 0.999	[6]
Precision (%RSD)	$\leq 2\%$	[6]
Accuracy (% Recovery)	98-102%	[5]
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1	[5]
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1	[5]

Mass Spectrometry (MS)

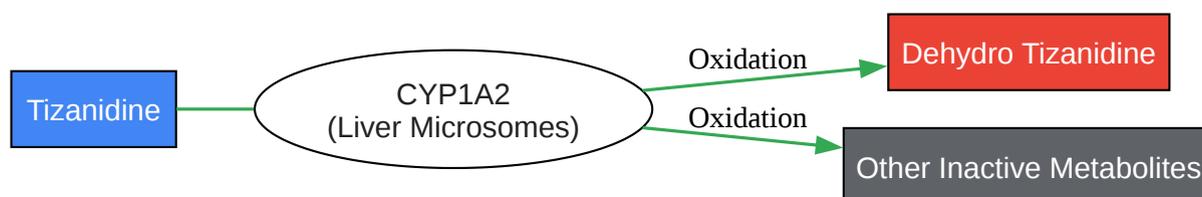
Mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural confirmation and sensitive quantification of **Dehydro Tizanidine**.

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Precursor Ion (m/z): 252.0 (corresponding to $[M+H]^+$ of **Dehydro Tizanidine**).
- Product Ions: Specific fragmentation patterns would need to be determined experimentally, but would involve cleavage of the imidazole and benzothiadiazole rings.

Metabolism and Pharmacokinetics

Dehydro Tizanidine is a known metabolite of Tizanidine. The metabolism of Tizanidine is extensive and occurs primarily in the liver, mediated by the cytochrome P450 enzyme CYP1A2. [9] This biotransformation leads to the formation of several metabolites, which are generally considered to be pharmacologically inactive.[9][10]

The metabolic pathway leading to **Dehydro Tizanidine** involves the oxidation of the imidazoline ring of the parent Tizanidine molecule.



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Metabolic Pathway of Tizanidine to **Dehydro Tizanidine**.

While specific pharmacokinetic data for **Dehydro Tizanidine** is not available, the pharmacokinetics of the parent drug, Tizanidine, are well-documented.

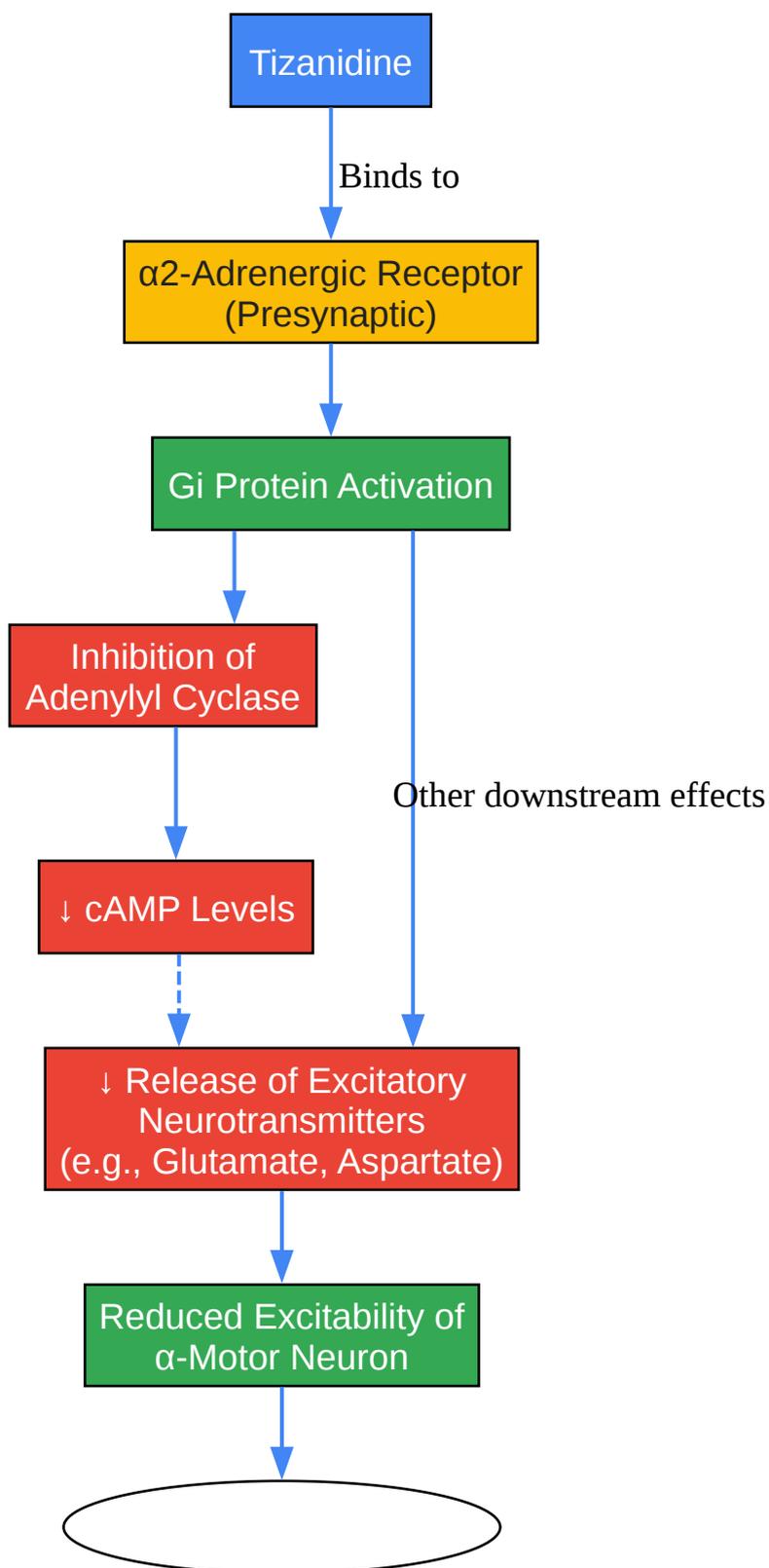
Pharmacokinetic Parameter (Tizanidine)	Value	Reference(s)
Bioavailability	~40% (due to extensive first-pass metabolism)	
Time to Peak Plasma Concentration (Tmax)	~1 hour	[10]
Plasma Protein Binding	~30%	
Elimination Half-life	~2.5 hours	[10]
Metabolism	Hepatic (primarily CYP1A2)	[9]
Excretion	Primarily renal (as metabolites)	

Pharmacological Activity and Signaling Pathways

The metabolites of Tizanidine, including **Dehydro Tizanidine**, are generally reported to be inactive.[9][10] As such, there is a lack of specific studies investigating the pharmacological activity and effects on signaling pathways of **Dehydro Tizanidine**.

The pharmacological action of the parent compound, Tizanidine, is well-characterized. It acts as a central α 2-adrenergic agonist, with its primary site of action at the spinal and supraspinal levels. By stimulating presynaptic α 2-receptors, Tizanidine inhibits the release of excitatory amino acids from spinal interneurons, which in turn reduces the firing of motor neurons that cause muscle spasticity.[11]

Signaling Pathway of Tizanidine



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Signaling Pathway of the Parent Drug, Tizanidine.

It is important to note that this pathway describes the action of Tizanidine, and it is presumed that **Dehydro Tizanidine** does not significantly engage this pathway due to its reported inactivity. Further research would be required to definitively confirm the lack of pharmacological activity of **Dehydro Tizanidine**.

Pharmacological Parameter	Dehydro Tizanidine (CAS 125292-34-4)	Reference(s)
Receptor Binding Affinity (K _i)	Data not available in searched literature	
Functional Activity (IC ₅₀ /EC ₅₀)	Data not available in searched literature	
In vivo Efficacy	Data not available in searched literature	

Conclusion

Dehydro Tizanidine is a well-identified metabolite and impurity of Tizanidine. While its chemical structure and formation pathway are understood, there is a significant gap in the publicly available literature regarding its specific synthesis, quantitative pharmacological activity, and detailed experimental protocols. The information provided in this guide, largely extrapolated from studies on the parent compound, serves as a foundational resource for researchers. Further investigation is warranted to fully characterize the properties and potential biological effects of **Dehydro Tizanidine**.

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- To cite this document: BenchChem. [Dehydro Tizanidine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565054#dehydro-tizanidine-cas-number-125292-34-4]

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